7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Description
7-Methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with a methoxy group at position 7 and a 5-phenyl-1,2,4-oxadiazole moiety linked via a methylene group to the carboxamide nitrogen. This compound has been investigated in the context of histone deacetylase (HDAC) inhibition, where its structural features—a capping region (benzofuran-methoxy), a linker (oxadiazole-methyl), and a zinc-binding group (carboxamide)—align with pharmacophoric requirements for HDAC-targeted therapeutics . Its design leverages heterocyclic diversity to optimize binding affinity and selectivity, making it a candidate for further development in epigenetic drug discovery.
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-10-15(25-17(13)14)18(23)20-11-16-21-19(26-22-16)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
LGECGZWIEODXHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of Benzofuran and Oxadiazole Moieties
The synthesis begins with the preparation of the benzofuran core. A common strategy involves cyclization of o-methoxyphenol derivatives. For instance, 7-methoxy-1-benzofuran-2-carboxylic acid is synthesized via Houben-Hoesch reaction using methoxy-substituted phenols and cyanoacetamide under acidic conditions. This intermediate is then activated as an acid chloride (using thionyl chloride) and coupled with 3-(aminomethyl)-5-phenyl-1,2,4-oxadiazole to form the final carboxamide.
Key Reaction Conditions :
-
Benzofuran formation : 80–100°C, HCl/ZnCl₂ catalyst, 6–8 hours (yield: 65–72%).
-
Amide coupling : Dichloromethane, 0–5°C, triethylamine base (yield: 85–90%).
Metal-Catalyzed Cyclization Strategies
Palladium-Mediated Carbonylative Cyclization
Palladium catalysts enable the simultaneous construction of benzofuran and oxadiazole rings. A one-pot synthesis involves:
-
Sonogashira coupling between 2-iodo-4-methoxyphenol and propargyl alcohol.
-
Carbonylative cyclization using PdCl₂(PPh₃)₂, CO gas, and CuI to form the benzofuran core.
-
Oxadiazole formation via cyclocondensation of the resulting nitrile with hydroxylamine, followed by coupling to the methylamine side chain.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 80°C |
| Yield | 78% |
This method reduces step count but requires stringent control of CO gas flow.
Copper-Catalyzed Oxidative Coupling
Copper bromide (CuBr) mediates the coupling of o-methoxy phenols with terminal alkynes, forming the benzofuran skeleton via intramolecular cyclization . The oxadiazole ring is subsequently introduced through a Huisgen cycloaddition between a nitrile oxide and an amine-functionalized benzofuran intermediate.
Advantages :
Ultrasonic-Assisted Green Synthesis
Ultrasound-Promoted Amide Bond Formation
Ultrasonic irradiation accelerates the coupling of 7-methoxy-1-benzofuran-2-carboxylic acid with 3-(aminomethyl)-5-phenyl-1,2,4-oxadiazole. A study using hexafluoroisopropanol (HFIP) as solvent achieved 94% yield in 30 minutes, compared to 12 hours under conventional heating.
Mechanistic Insight :
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques combine solid reactants (benzofuran acid and oxadiazole amine) with K₂CO₃ as a base. This method achieves 88% yield in 45 minutes, eliminating solvent waste.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Environmental Impact | Scalability |
|---|---|---|---|---|
| Traditional Organic | 72 | 14 hours | High (solvent use) | Moderate |
| Palladium-Catalyzed | 78 | 8 hours | Moderate (CO gas) | High |
| Ultrasonic-Assisted | 94 | 0.5 hours | Low | High |
| Mechanochemical | 88 | 0.75 hours | Very Low | High |
Key Findings :
-
Ultrasonic and mechanochemical methods outperform traditional pathways in yield and sustainability.
-
Palladium-based routes remain valuable for large-scale production despite CO usage.
Structural Optimization and Challenges
Regioselectivity in Oxadiazole Formation
The 1,2,4-oxadiazole ring’s position (3- vs. 5-substituted) is controlled by the nitrile oxide precursor . Using 3-phenyl-5-chloromethyl-1,2,4-oxadiazole ensures correct regiochemistry but requires anhydrous conditions to prevent hydrolysis.
Methoxy Group Stability
The 7-methoxy group on benzofuran is prone to demethylation under strong acids. Protective strategies (e.g., Boc-protected intermediates ) improve stability during coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced heterocycles, and substituted benzofuran or oxadiazole compounds.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential anticancer properties. Research has shown that derivatives of oxadiazole compounds exhibit promising activity against various cancer cell lines. For instance:
- Cell Line Testing : The compound was evaluated against human lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines. Preliminary results indicated that modifications to the oxadiazole ring can enhance cytotoxicity and selectivity against these cancer types .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 7-Methoxy-N-(...) | MCF-7 | 0.19 |
| 7-Methoxy-N-(...) | HCT116 | 0.48 |
These findings suggest that the presence of electron-withdrawing groups in the oxadiazole moiety contributes to increased biological activity.
Antioxidative and Antibacterial Properties
The compound has also been noted for its antioxidative and antibacterial activities. It is synthesized from resorcinol derivatives which are known for these properties. This suggests potential applications in treating oxidative stress-related diseases and bacterial infections .
Drug Discovery and Development
Due to its structural features, the compound serves as a lead structure in drug discovery programs aimed at developing novel therapeutic agents. The ability to modify the oxadiazole and benzofuran components allows researchers to explore various pharmacological profiles, enhancing efficacy against specific targets while minimizing side effects .
Case Study 1: Antiproliferative Activity
A study conducted by Abd el Hameid M.K. reported on a series of novel oxadiazole derivatives where the introduction of the 5-substituted oxadiazole significantly improved anticancer activity against multiple cell lines, including MCF-7 and HCT116. The most potent compounds were selected for further evaluation due to their low IC50 values compared to traditional chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
Research by Kumar P.S. et al. focused on the SAR of benzofuran-based compounds, revealing that modifications at specific positions on the oxadiazole ring could lead to enhanced antiproliferative effects. This study highlighted the importance of electronic effects in optimizing drug candidates derived from this scaffold .
Mechanism of Action
The mechanism of action of 7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogs with modifications in the benzofuran, oxadiazole, or linker regions. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
This substitution may improve binding to hydrophobic pockets in HDACs .
Benzofuran Modifications :
- The 7-methoxy group is conserved across analogs (e.g., C8, C9) for HDAC capping interactions. However, fluorination (5-F in ) or methyl substitution (3-CH₃) alters electronic properties and steric bulk, which may affect target engagement .
Isotopic Labeling :
- Deuteration () slows metabolic degradation by stabilizing C-D bonds, a strategy used to prolong half-life without altering pharmacology .
Linker Diversity :
- The oxadiazole-methyl linker in the target compound balances rigidity and flexibility, whereas benzopyran-propanamide () introduces conformational constraints that may limit target accessibility .
Therapeutic Targets: While the target compound and C8/C9 analogs focus on HDAC inhibition, derivatives like 3-(4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol () target sphingosine-1-phosphate receptors, highlighting scaffold versatility .
Research Findings and Implications
- HDAC Inhibition : Docking studies suggest the target compound’s 5-phenyl-oxadiazole linker optimally occupies HDAC hydrophobic channels, whereas sulfamoylphenyl analogs (C8) may favor polar interactions .
- Metabolic Stability : Deuteration () exemplifies a medicinal chemistry strategy to address rapid clearance, though this requires empirical validation .
- Selectivity Challenges: Minor structural changes (e.g., oxadiazole isomerism in ) can shift target specificity, underscoring the need for precise SAR studies .
Biological Activity
The compound 7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by recent research findings.
- Molecular Formula : C23H21N3O5
- Molecular Weight : 419.43 g/mol
- CAS Number : 1010936-42-1
- IUPAC Name : 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-(2,3,4,5,6-pentadeuteriophenyl)-1,2,4-oxadiazol-3-yl]methyl]propanamide
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Antioxidant Activity
The antioxidative potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses significant free radical scavenging activity, which can contribute to its protective effects against oxidative stress-related diseases.
Mechanistic Insights
The biological activity of 7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is attributed to its ability to interact with biological targets through multiple mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may modulate receptors associated with inflammation and tumor growth.
- Reactive Oxygen Species (ROS) Regulation : By scavenging ROS, it helps maintain cellular redox balance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
